molecular formula C16H23NO2S B2400649 1-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3-phenylpyrrolidine CAS No. 2249330-35-4

1-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3-phenylpyrrolidine

Cat. No.: B2400649
CAS No.: 2249330-35-4
M. Wt: 293.43
InChI Key: YERVLLMEQDWHSD-UHFFFAOYSA-N
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Description

1-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3-phenylpyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and an ethenylsulfonylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3-phenylpyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the ethenylsulfonylethyl side chain. Common synthetic routes may include:

    Cyclization reactions: to form the pyrrolidine ring.

    Grignard reactions: to introduce the phenyl group.

    Sulfonylation reactions: to attach the ethenylsulfonylethyl side chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3-phenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride for reduction reactions.

    Substitution reagents: Including halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3-phenylpyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Sulfonylethyl)-2,2-dimethyl-3-phenylpyrrolidine
  • 1-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3-phenylpiperidine

Uniqueness

1-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3-phenylpyrrolidine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-ethenylsulfonylethyl)-2,2-dimethyl-3-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-4-20(18,19)13-12-17-11-10-15(16(17,2)3)14-8-6-5-7-9-14/h4-9,15H,1,10-13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERVLLMEQDWHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1CCS(=O)(=O)C=C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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